3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Scientific Research Applications
Antimicrobial Properties
The compound’s unique structure suggests potential antimicrobial activity. Researchers have explored its effects against bacteria, fungi, and parasites. In vitro studies have demonstrated antibacterial and antifungal properties, making it a candidate for novel drug development .
Antiviral Activity
Considering the urgent need for antiviral drugs, this compound’s trifluoromethyl group may play a crucial role. Researchers have evaluated its effects against viral infections, including RNA viruses. It could be a valuable addition to the antiviral drug arsenal .
Photostabilizers and Corrosion Inhibitors
The presence of heterocyclic rings suggests applications beyond pharmaceuticals. Compounds with similar structures have been used as photostabilizers in dyes, photographic materials, and corrosion inhibitors for copper alloys .
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , indicating a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The compound’s interaction with the LmPTR1 pocket affects the biochemical pathways associated with the survival and proliferation of the Leishmania parasite
Pharmacokinetics
The compound’s strong and favorable interaction with its target suggests that it may have good bioavailability .
Result of Action
The compound’s action results in potent in vitro antipromastigote activity . This suggests that the compound may be effective in inhibiting the growth and proliferation of the Leishmania parasite.
properties
IUPAC Name |
1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-25-11-12(10-23-25)16-7-6-13(27-16)8-9-22-17(26)24-15-5-3-2-4-14(15)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWHEDWIWQXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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